molecular formula C10H11ClO2 B2716649 1-Chloro-3-(4-methoxyphenyl)propan-2-one CAS No. 24253-13-2; 35999-20-3

1-Chloro-3-(4-methoxyphenyl)propan-2-one

Cat. No.: B2716649
CAS No.: 24253-13-2; 35999-20-3
M. Wt: 198.65
InChI Key: NERHZTFDMOMRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(4-methoxyphenyl)propan-2-one is a halogenated arylpropanone with a chloro substituent at the 1-position, a 4-methoxyphenyl group at the 3-position, and a ketone at the 2-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of β-blockers and anticancer agents . Its structural features—the electron-donating para-methoxy group and the electron-withdrawing chloro substituent—influence its reactivity, stability, and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(4-methoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERHZTFDMOMRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-Methoxyphenyl)propan-2-one

  • Structure : Lacks the chloro substituent at the 1-position.
  • Key Differences: Reactivity: The absence of the chloro group reduces electrophilicity at the carbonyl carbon, making it less reactive in nucleophilic substitutions or reductions compared to the chlorinated analog . Stability: Less prone to decomposition under basic conditions, as chloro groups in haloketones can lead to polymerization or elimination reactions (e.g., as seen in failed syntheses of related compounds) . Applications: Primarily used as a precursor in non-halogenated drug intermediates.

1-Chloro-3-(naphthalen-1-yl)propan-2-one

  • Structure : Replaces the 4-methoxyphenyl group with a bulkier naphthalen-1-yl group.
  • Key Differences :
    • Binding Affinity : Exhibits higher ligand efficiency and binding affinity toward estrogen receptor (ER) and epidermal growth factor receptor (EGFR) in breast cancer models, attributed to the hydrophobic naphthyl group enhancing receptor interactions .
    • Solubility : Reduced aqueous solubility due to increased hydrophobicity, limiting bioavailability compared to the methoxyphenyl analog.

1-(4-Fluoro-3-methoxyphenyl)propan-2-one

  • Structure : Substitutes chloro with fluorine and introduces a meta-methoxy group.
  • Key Differences :
    • Electronic Effects : Fluorine’s higher electronegativity increases the ketone’s electrophilicity but reduces steric hindrance compared to chlorine.
    • Boiling Point : Predicted boiling point (260.8±25.0 °C) is lower than chlorinated analogs due to weaker intermolecular forces .
    • Synthetic Utility : Fluorine’s small size allows for selective functionalization in crowded aromatic systems.

2-Bromo-1-(4-methoxyphenyl)propan-1-one

  • Structure : Bromine replaces chlorine, and the ketone is at the 1-position (propan-1-one).
  • Key Differences :
    • Reactivity : Bromine’s lower electronegativity and larger atomic radius enhance leaving-group ability in nucleophilic substitutions.
    • Stability : More prone to light-induced degradation compared to chloro analogs .

Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one)

  • Structure: Features an α,β-unsaturated ketone (enone) system instead of a propanone.
  • Key Differences: Conjugation: The enone structure enables extended π-conjugation, enhancing UV-Vis absorption and antioxidant activity. Biological Activity: Chalcones often exhibit stronger anticancer and anti-inflammatory effects due to Michael acceptor reactivity .

Critical Analysis of Substituent Effects

  • Chloro vs. Other Halogens : Chlorine’s balance of electronegativity and steric bulk makes it ideal for stabilizing transition states in enzymatic reductions (e.g., ketoreductase-catalyzed syntheses of β-blockers) while avoiding excessive toxicity .
  • Para-Methoxy Group : Enhances electron density on the aromatic ring, improving resonance stabilization of intermediates in palladium-catalyzed cross-couplings (e.g., α-arylation reactions) .
  • Steric vs. Electronic Factors : Bulky substituents (e.g., naphthyl) improve target binding but reduce synthetic yields due to steric hindrance .

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